(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone
Description
The compound "(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone" features a benzo[d]thiazol core substituted with a fluorine atom at the 6-position, linked via a piperazine ring to a 3-methylisoxazole group through a methanone bridge.
Properties
IUPAC Name |
[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2S/c1-10-8-13(23-19-10)15(22)20-4-6-21(7-5-20)16-18-12-3-2-11(17)9-14(12)24-16/h2-3,8-9H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWRHABXRJJSHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Structural Characteristics
This compound features a complex structure that includes:
- A piperazine ring , which is known for its role in various pharmacological activities.
- A 6-fluorobenzo[d]thiazole moiety , which enhances lipophilicity and may contribute to biological activity.
- A 3-methylisoxazole group , which is associated with neuroactive properties.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, the presence of the thiazole and isoxazole rings is linked to the inhibition of tubulin polymerization, a crucial mechanism in cancer cell proliferation. Preliminary studies suggest that derivatives of thiazole can have IC50 values ranging from low micromolar to nanomolar concentrations against various cancer cell lines .
Enzyme Inhibition
The compound's structural components suggest potential as an inhibitor of specific enzymes. For example, related compounds have demonstrated competitive inhibition against tyrosinase, an enzyme implicated in melanin synthesis. The binding affinity of such compounds can be significantly higher than traditional inhibitors like kojic acid .
The exact mechanism by which This compound exerts its effects remains under investigation. However, it is hypothesized that the compound interacts with molecular targets such as:
- Enzymes : Influencing pathways involved in cell growth and metabolism.
- Receptors : Modulating signaling pathways related to neuroactivity and cancer progression.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally related molecules:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Fluorobenzothiazole | Fluorinated benzothiazole | Antimicrobial |
| 3-Methylisoxazole | Methyl-substituted isoxazole | Neuroactive |
| Piperazine Derivatives | Piperazine scaffold | Anxiolytic effects |
The combination of these moieties in This compound potentially enhances both lipophilicity and biological activity compared to simpler analogs .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of related compounds:
- Tyrosinase Inhibition : A study found that derivatives similar to the target compound exhibited IC50 values as low as 0.18 μM against Agaricus bisporus tyrosinase, indicating strong inhibitory potential .
- Anticancer Properties : Research on thiazole derivatives indicated improved antiproliferative activity against melanoma and prostate cancer cells, with IC50 values ranging from 0.4 to 2.2 μM .
- Mechanisms of Action : Investigations into the binding modes through molecular docking studies have suggested that these compounds may act as competitive inhibitors by fitting into the active sites of target enzymes .
Comparison with Similar Compounds
Fluorinated Aromatic Systems
The 6-fluorobenzo[d]thiazol moiety in the target compound shares similarities with fluorophenyl-substituted thiazoles reported in , where compounds 4 and 5 contain fluorophenyl groups attached to thiazole rings. These fluorinated systems enhance electronic properties and binding interactions, such as dipole-dipole or halogen bonding, which are critical for molecular recognition in biological systems .
Piperazine Linkers
Piperazine derivatives are common in drug design due to their conformational flexibility and ability to act as spacers. and highlight synthetic routes for piperazine-linked sulfonyl and tetrazole-thiol derivatives, emphasizing the use of bases like triethylamine and solvents like PEG-400.
Isoxazole vs. Thiazole-Triazole Systems
The 3-methylisoxazole group in the target compound contrasts with thiazole-triazole systems in , where acetamide-linked thiazole-triazole derivatives exhibit varied bioactivities. Isoxazoles are less electron-rich than thiazoles, which could alter solubility and metabolic stability. For example, IR spectra in show characteristic amide C=O stretches at ~1650 cm⁻¹, while the target compound’s ketone linker may absorb at higher frequencies (~1700 cm⁻¹) .
Key Reactions
Crystallization and Characterization
Compounds in were crystallized in triclinic systems (P̄1 symmetry) with planar conformations. The target compound may adopt similar packing arrangements, though its fused benzo[d]thiazol ring could introduce steric hindrance, affecting crystal symmetry .
Halogen Bonding and Noncovalent Interactions
underscores the role of halogen bonding in pyrazole-thiazole derivatives, which stabilizes protein-ligand interactions. The 6-fluorine in the target compound may engage in similar interactions, akin to bromine in ’s compound 7 , enhancing binding to targets like kinases or inflammatory enzymes .
Data Tables
Table 1: Structural Comparison of Key Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
